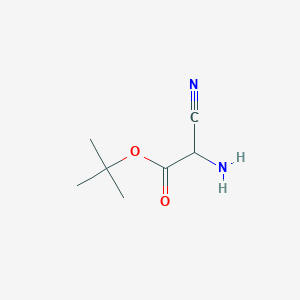

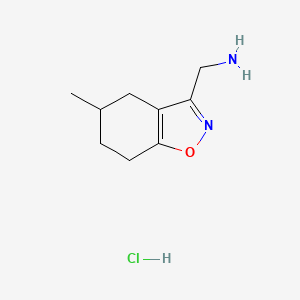

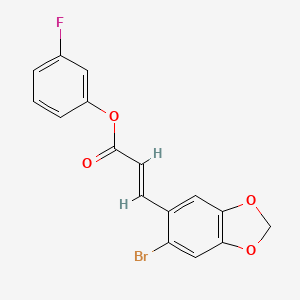

![molecular formula C25H30N2O B2693657 6-(4-isopropylphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 928385-77-7](/img/structure/B2693657.png)

6-(4-isopropylphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-isopropylphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a derivative of benzodiazepines . Benzodiazepines are a class of depressant drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring . They are prescribed to treat conditions such as anxiety disorders, insomnia, and seizures .

Synthesis Analysis

The synthesis of benzodiazepines is a continuous challenge for synthetic chemists . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Molecular Structure Analysis

Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diazepine) normally in 1 and 4 positions . The 1,4-benzodiazepine-2-ones backbone is an essential pharmacophore in the pharmaceutical industry .Chemical Reactions Analysis

Benzodiazepines are synthesized from simple and easily accessible starting materials . The synthesis involves a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Physical And Chemical Properties Analysis

Benzodiazepines are a large drug class and have a long history of development . They work in the central nervous system and are used for a variety of medical conditions, such as anxiety, seizures, and for alcohol withdrawal .Scientific Research Applications

Anxiolytics

Benzodiazepines, including the compound , are commonly used as anxiolytics . They help reduce anxiety by interacting with different receptors in the central nervous system .

Hypnotics

These compounds are also used as hypnotics, helping to induce sleep in individuals suffering from insomnia .

Antiarrhythmics

Benzodiazepines have been found to have antiarrhythmic effects, making them useful in the treatment of certain heart conditions .

Vasopressin Antagonists

They can act as vasopressin antagonists, which can be beneficial in treating conditions like hyponatremia .

HIV Reverse Transcriptase Inhibitors

Some benzodiazepines have been found to inhibit HIV reverse transcriptase, making them potentially useful in the treatment of HIV .

Cholecystokinin Antagonists

Benzodiazepines can act as cholecystokinin antagonists, which may have potential therapeutic applications .

Antiproliferative Agents

Some studies have demonstrated the antiproliferative effect of benzodiazepines against cellular tumors .

Key Synthon in Synthetic Pathways

This class of compounds might be a key synthon in the synthetic pathways of other fused ring compounds, such as triazolo-, oxadiazolo-, oxazino-, or furanobenzodiazepine .

Mechanism of Action

properties

IUPAC Name |

3,9,9-trimethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O/c1-15(2)17-7-9-18(10-8-17)24-23-21(13-25(4,5)14-22(23)28)26-19-11-6-16(3)12-20(19)27-24/h6-12,15,24,26-27H,13-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZVJXPVOYOLDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=C(C=C4)C(C)C)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,14,14-Trimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

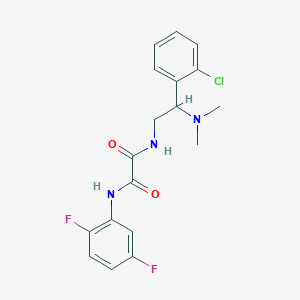

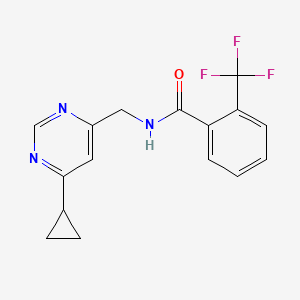

![1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole](/img/structure/B2693575.png)

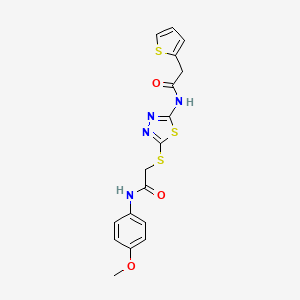

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2693582.png)

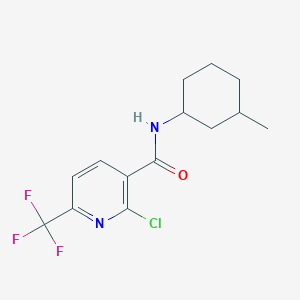

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)